molecular formula C16H12N2O2 B2753609 N,3-diphenyl-1,2-oxazole-5-carboxamide CAS No. 1155-11-9

N,3-diphenyl-1,2-oxazole-5-carboxamide

Cat. No.: B2753609
CAS No.: 1155-11-9
M. Wt: 264.284
InChI Key: SZDPGXZEVKVGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Diphenyl-1,2-oxazole-5-carboxamide (CAS 1155-11-9) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of isoxazole-carboxamide derivatives, a group of heterocyclic structures known for their significant pharmacological potential and broad utility in scientific investigation. Isoxazole-carboxamide derivatives are recognized in research for their diverse biological activities. Studies on analogous structures highlight their potential as core scaffolds in developing novel anticancer agents, with some derivatives demonstrating potent antiproliferative effects against various cancer cell lines, including melanoma and hepatocellular carcinoma . Furthermore, related isoxazole compounds have shown marked immunosuppressive properties in human cellular models, inhibiting lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α, suggesting utility in immunology research . The 3-phenylisoxazoline-5-carboxamide structure is also a key motif in the development of agrochemicals, with patents disclosing its herbicidal activity . Researchers value this compound for its well-characterized profile. It has a molecular formula of C16H12N2O2 and a molecular weight of 264.28 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-diphenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(17-13-9-5-2-6-10-13)15-11-14(18-20-15)12-7-3-1-4-8-12/h1-11H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPGXZEVKVGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

General Principles of Oxazole (B20620) Ring Formation

The 1,2-oxazole, or isoxazole (B147169), is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. wikipedia.org Its synthesis is a fundamental topic in heterocyclic chemistry, with numerous methods developed for its construction. nih.gov These strategies primarily involve the formation of the O-N-C-C-C backbone through cyclization.

The construction of the isoxazole ring is most commonly achieved through cyclization reactions that form the heterocyclic core from acyclic precursors. Two of the most prevalent and mechanistically significant pathways are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnanobioletters.comyoutube.com Another relevant, though more indirect, pathway involves the cyclodehydration of related precursors.

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is a powerful and widely utilized method for synthesizing the isoxazole ring. nanobioletters.comresearchgate.net This reaction involves a 1,3-dipole, the nitrile oxide, reacting with a dipolarophile, typically an alkyne, to form the five-membered isoxazole ring directly. wikipedia.orgnih.govnih.gov

Nitrile oxides are unstable intermediates and are therefore generated in situ. A common method for their generation is the dehydrogenation or oxidation of aldoximes, for instance, using reagents like chloramine-T. chemtube3d.comresearchgate.net Once formed, the nitrile oxide rapidly reacts with the alkyne. The mechanism is a concerted pericyclic reaction where the three atoms of the nitrile oxide (C-N-O) and the two carbon atoms of the alkyne's triple bond simultaneously form a new five-membered ring. chemtube3d.com The regioselectivity of the addition is a critical aspect, influenced by both steric and electronic factors of the substituents on the nitrile oxide and the alkyne. mdpi.com

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Feature Description
Reactants Nitrile Oxide (1,3-dipole) and Alkyne (dipolarophile)
Reaction Type [3+2] Cycloaddition
Key Intermediate Nitrile Oxide (generated in situ)
Mechanism Concerted pericyclic reaction
Advantages High efficiency, direct formation of the isoxazole ring

| Controlling Factors | Substituent electronics and sterics influence regioselectivity |

The cyclodehydration of β-hydroxy amides is a primary method for the synthesis of 2-oxazolines, which are dihydro-oxazole derivatives. nih.gov While this reaction directly yields an oxazoline (B21484), a subsequent oxidation step can produce the aromatic oxazole. The process is relevant as it showcases a fundamental cyclization-dehydration pathway.

The reaction is typically promoted by dehydrating agents. Reagents such as diethylaminosulfur trifluoride (DAST), its more stable crystalline analog (XtalFluor-E), or triflic acid (TfOH) are effective for this transformation. nih.govinformahealthcare.comnih.gov The mechanism generally involves the activation of the hydroxyl group by the reagent, converting it into a good leaving group. This is followed by an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the activated hydroxyl group, leading to ring closure. nih.gov A final elimination of water yields the oxazoline ring. organic-chemistry.org For the synthesis of oxazoles, this would be followed by an oxidation step to introduce the second double bond and achieve aromaticity.

Table 2: Reagents for Cyclodehydration of β-Hydroxy Amides

Reagent Abbreviation Function
Diethylaminosulfur trifluoride DAST Promotes cyclodehydration to form oxazolines. organic-chemistry.org
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor A related fluorinating and dehydrating agent. informahealthcare.comorganic-chemistry.org
Trifluoromethanesulfonic acid TfOH A strong acid catalyst for dehydrative cyclization. nih.gov
Phosphorus pentoxide P₂O₅ Classical dehydrating agent.

Directly synthesizing oxazoles that already bear a carboxamide functional group often involves multi-step, one-pot procedures or the functionalization of a pre-formed oxazole ring. A common strategy is to construct an oxazole ring that contains a carboxylic acid or ester group, which is then converted to the desired carboxamide.

For instance, an oxazole-4-carboxylic acid can be synthesized and subsequently coupled with a desired amine using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another approach involves the reaction of α-bromo ketones with primary amides, which can lead to the formation of substituted oxazoles. pharmaguideline.com Furthermore, some synthetic routes yield oxazolone (B7731731) carboxamides, which are related structures, by reacting oxazol-2-one intermediates with isocyanates. nih.gov These methods provide a direct entry to the target scaffold by incorporating the amide functionality in the final synthetic steps. nih.gov

Cyclization Reactions for 1,2-Oxazoles (Isoxazoles)

Targeted Synthesis of N,3-Diphenyl-1,2-Oxazole-5-Carboxamide Precursors

The synthesis of a specific molecule like this compound requires a targeted approach where the precursors are chosen to ensure the correct placement of the phenyl groups at the C-3 position of the ring and on the nitrogen of the C-5 carboxamide.

To introduce the phenyl group at the C-3 position of the isoxazole ring, the synthetic strategy must begin with a precursor that already contains this phenyl moiety. In the context of a 1,3-dipolar cycloaddition, this is achieved by using benzonitrile (B105546) oxide as the 1,3-dipole. Benzonitrile oxide is generated in situ from benzaldehyde (B42025) oxime. researchgate.net The phenyl group of the benzonitrile oxide directly becomes the C-3 substituent of the resulting isoxazole.

The N-phenyl substituent on the carboxamide group is typically introduced in the final stage of the synthesis. This involves the formation of an isoxazole-5-carboxylic acid or a reactive derivative thereof, such as an acyl chloride or ester. This intermediate is then reacted with aniline (B41778) (phenylamine) in an amidation reaction. The nucleophilic attack of the aniline's amino group on the carbonyl carbon of the carboxylic acid derivative forms the N-phenyl carboxamide bond, completing the synthesis of the target molecule. This sequential approach allows for the controlled and specific introduction of both phenyl groups onto the isoxazole scaffold.

Strategies for Functionalizing the Oxazole C-5 Position with a Carboxamide Group

The introduction of a carboxamide functional group at the C-5 position of the 3-phenyl-1,2-oxazole core is a critical step in the synthesis of the target molecule. This transformation typically begins with a precursor molecule, 3-phenyl-1,2-oxazole-5-carboxylic acid. From this starting point, two primary strategies are employed to form the desired N-phenyl carboxamide linkage.

Strategy 1: Activation via Acyl Halide Formation A reliable and conventional method involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride. This is achieved by treating the 3-phenyl-1,2-oxazole-5-carboxylic acid with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-phenyl-1,2-oxazole-5-carbonyl chloride is a highly reactive intermediate. Subsequent reaction with aniline (phenylamine) in the presence of a base to neutralize the HCl byproduct yields the final this compound.

Strategy 2: Direct Amide Coupling with Activating Agents Modern synthetic chemistry often favors direct coupling methods that avoid the isolation of harsh acyl halide intermediates. These methods utilize coupling reagents to activate the carboxylic acid in situ. numberanalytics.comhepatochem.com For the synthesis of this compound, this involves mixing the parent carboxylic acid with aniline in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often an activating additive. chemistrysteps.comnih.gov Additives like 1-hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate, which minimizes side reactions and improves efficiency. nih.gov A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically included to facilitate the reaction. nih.gov

Table 1: Comparison of C-5 Carboxamide Functionalization Strategies
StrategyKey ReagentsAdvantagesConsiderations
Acyl Halide FormationSOCl₂, (COCl)₂High reactivity of intermediate, often leads to high yields.Generates corrosive HCl, may require anhydrous conditions.
Direct Amide CouplingEDC, HOBt, DIPEAMilder conditions, high functional group tolerance, one-pot procedure. nih.govCoupling reagents can be expensive; byproduct removal (e.g., urea (B33335) from EDC) is necessary.

Reaction Mechanisms and Pathways for Key Synthetic Steps

Understanding the underlying mechanisms of oxazole ring formation and carboxamide bond creation is essential for optimizing reaction conditions and achieving desired outcomes.

Proposed Mechanistic Schemes for Oxazole Ring Closure

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A common and effective route to 3,5-disubstituted 1,2-oxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

The proposed mechanism proceeds as follows:

Initial Condensation: The reaction begins with the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This forms a carbinolamine intermediate.

Dehydration to Oxime: The carbinolamine readily dehydrates to form an oxime intermediate.

Intramolecular Cyclization: The oxime's oxygen atom then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion. This 5-endo-trig cyclization step forms a five-membered heterocyclic intermediate.

Final Dehydration: A final dehydration step from this cyclic intermediate results in the formation of the aromatic 1,2-oxazole ring. The regiochemistry, determining which substituent ends up at the C-3 versus the C-5 position, is dictated by which carbonyl group is initially attacked by the hydroxylamine.

Mechanism of Carboxamide Bond Formation

The formation of the amide bond is one of the most fundamental reactions in organic chemistry. numberanalytics.com When using coupling reagents like EDC, the process bypasses the need for an acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com

The mechanism using EDC as the coupling agent is detailed below:

Activation of Carboxylic Acid: The carboxylic acid group of 3-phenyl-1,2-oxazole-5-carboxylic acid attacks the central carbon of the EDC carbodiimide. This activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is an excellent leaving group. luxembourg-bio.com

Nucleophilic Attack by Amine: The nitrogen atom of aniline acts as a nucleophile and attacks the carbonyl carbon of the activated O-acylisourea intermediate.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Collapse and Product Formation: The tetrahedral intermediate collapses, expelling the N,N'-disubstituted urea byproduct (derived from EDC) and forming the stable this compound. chemistrysteps.com The reaction is driven to completion by the formation of the highly stable urea byproduct.

Catalytic Systems in this compound Synthesis

Catalysis offers pathways to enhance reaction efficiency, selectivity, and sustainability. Both transition metal-based and metal-free systems can play a role in the synthesis of the target compound or its key precursors.

Role of Transition Metal Catalysis (if applicable)

While the final amide coupling step is not typically metal-catalyzed, transition metals such as copper and palladium are instrumental in constructing substituted oxazole rings. acs.orgorganic-chemistry.org

Copper Catalysis: Copper-catalyzed reactions are widely used for forming heterocyclic systems. For instance, a copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles. acs.org Another approach involves a copper-catalyzed tandem oxidative cyclization of benzylamines and β-diketones to yield polysubstituted oxazoles. acs.org Such methods could be adapted to synthesize the 3-phenyl-1,2-oxazole core.

Palladium Catalysis: Palladium catalysts are pivotal in cross-coupling reactions that can be used to functionalize a pre-formed oxazole ring. For example, a palladium-catalyzed direct arylation could be used to introduce the phenyl group at the C-3 position. researchgate.net Alternatively, a palladium-catalyzed reaction of N-propargylamides with aryl iodides can lead directly to 2,5-disubstituted oxazoles. organic-chemistry.org

Organocatalytic and Metal-Free Approaches

To avoid potential issues with residual metal toxicity and cost, metal-free and organocatalytic methods have gained significant traction. rsc.org

Base-Catalyzed Synthesis: The condensation reaction to form the oxazole ring from a nitrile and hydrazide can be achieved with simple base catalysis, avoiding the need for any metal. researchgate.net Similarly, the reaction between terminal alkynes and azides to form related triazole heterocycles can be catalyzed by bases like tetraalkylammonium hydroxide, demonstrating a transition-metal-free approach to heterocycle synthesis. nih.govresearchgate.net

Iodine-Mediated Reactions: Molecular iodine can act as a catalyst in metal-free tandem oxidative cyclizations. For example, the reaction of aromatic aldehydes with 2-amino-1-phenylethanone can be catalyzed by iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form 2,5-disubstituted oxazoles. organic-chemistry.org Another metal-free approach involves the use of iodosobenzene (B1197198) (PhIO) with a strong acid to mediate the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom to regioselectively form highly substituted oxazoles. organic-chemistry.orgacs.org These methods represent powerful, metal-free alternatives for constructing the core oxazole structure.

Green Chemistry Considerations in Synthetic Protocols

In recent years, the principles of green chemistry have become a critical framework for the development of synthetic methodologies in organic chemistry, aiming to reduce environmental impact and enhance safety. The synthesis of this compound and related isoxazole derivatives is increasingly being approached with these principles in mind, focusing on minimizing waste, reducing energy consumption, and avoiding hazardous substances. Key areas of improvement include the adoption of solvent-free reaction conditions, the use of microwave irradiation to enhance reaction efficiency, and a focus on maximizing atom economy in synthetic design. These approaches collectively contribute to more sustainable and efficient manufacturing of this important chemical scaffold.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it directly reduces pollution, safety hazards, and the costs associated with solvent purchase and disposal. For the synthesis of isoxazole cores, solvent-free methods, often utilizing mechanochemistry (ball-milling) or solid-phase reactions, have proven effective. nih.govrsc.org For instance, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, a fundamental step in forming the isoxazole ring, can be performed under solvent-free conditions, sometimes facilitated by a recyclable catalyst on a solid support like Cu/Al2O3. nih.govrsc.org This approach not only aligns with green principles by avoiding solvents but can also lead to simplified work-up procedures and reduced waste generation. rsc.orgnih.gov

Mechanochemical techniques, where mechanical energy initiates the reaction, are particularly promising. nih.gov They can be performed at room temperature, further reducing energy consumption compared to conventional heating methods. nih.gov Reports on the synthesis of 3,5-disubstituted isoxazoles via ball-milling demonstrate that these solvent-free protocols can be scalable and efficient, offering moderate to excellent yields in short reaction times. nih.govrsc.org While the final amidation step to form the carboxamide might still be conducted in a solvent, minimizing solvent use in the formation of the core heterocycle represents a significant green advancement.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. abap.co.innveo.org By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. abap.co.inresearchgate.net This technique is highly energy-efficient and aligns with the green chemistry principle of designing for energy efficiency. nih.gov

In the context of isoxazole synthesis, microwave irradiation has been successfully applied to various reaction steps, including the crucial cycloaddition and cyclocondensation reactions. abap.co.inresearchgate.netdaneshyari.com For example, the synthesis of 5-(substituted phenyl)-3-phenylisoxazoles, which share a structural similarity with the target compound, was completed in 6-10 minutes with yields of 67-82% under microwave irradiation, compared to 6-8 hours and 58-69% yields using conventional heating. researchgate.net This acceleration not only improves throughput but also minimizes the potential for side reactions and decomposition that can occur with prolonged heating. abap.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Derivatives
DerivativeMethodReaction TimeYield (%)Reference
5-(substituted phenyl)-3-phenylisoxazolesConventional Heating6-8 hours58-69% researchgate.net
5-(substituted phenyl)-3-phenylisoxazolesMicrowave Irradiation6-10 minutes67-82% researchgate.net
3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-onesConventional HeatingSeveral hours (not specified)Lower (not specified) zenodo.org
3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-onesMicrowave Irradiation2.5 minutes72% zenodo.org
3,5-disubstituted isoxazolesConventional HeatingLong reaction times (not specified)Modest daneshyari.com
3,5-disubstituted isoxazolesMicrowave IrradiationShorter than conventionalModerate daneshyari.com
Table 2: Atom Economy Calculation for Amidation Step
Reactant 1Reactant 2Desired ProductByproductAtom Economy (%)
3-phenyl-1,2-oxazole-5-carboxylic acid (C10H7NO3, MW: 189.17)Aniline (C6H7N, MW: 93.13)This compound (C16H12N2O2, MW: 264.28)Water (H2O, MW: 18.02)93.6%
Calculation: [MW of Product / (Sum of MW of all Reactants)] x 100 = [264.28 / (189.17 + 93.13)] x 100 = 93.6%

Challenges and Future Directions in this compound Synthesis

Despite significant progress, challenges remain in the synthesis of this compound and its analogs. A primary challenge is achieving high regioselectivity during the isoxazole ring formation. nih.gov The [3+2] cycloaddition reaction can potentially yield a mixture of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles), complicating purification and reducing the yield of the desired product. rsc.orgmdpi.com While certain catalysts and reaction conditions can favor one isomer, developing robust and universally applicable methods for complete regiochemical control remains an active area of research. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for N,3-Diphenyl-1,2-Oxazole-5-Carboxamide

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the this compound molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two phenyl rings and the amide group. The protons on the phenyl group at the 3-position and the N-phenyl group of the carboxamide moiety typically appear as complex multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. researchgate.net The exact chemical shifts and coupling patterns depend on the substitution and electronic environment. For instance, in the closely related 3,5-diphenylisoxazole, aromatic protons resonate in the δ 7.43–7.91 ppm range. rsc.org The single proton of the carboxamide group (-NH-) is anticipated to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl H (C3-Ph & N-Ph) 7.0 - 8.5 Multiplet (m)

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Key signals for this compound would include those for the carbonyl carbon of the carboxamide, the carbons of the isoxazole (B147169) ring, and the carbons of the two phenyl groups. The isoxazole ring carbons (C3, C4, and C5) are expected to resonate at characteristic chemical shifts; for example, in 3,5-diphenylisoxazole, the corresponding carbons appear at δ 162.9 (C3), 97.4 (C4), and 170.3 (C5) ppm. rsc.org The carboxamide carbonyl carbon (C=O) is typically observed further downfield, often in the range of δ 160-170 ppm. The carbons of the phenyl rings will produce a series of signals in the aromatic region (approximately δ 120-140 ppm). scispace.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxamide C=O 160 - 170
Isoxazole C3 ~163
Isoxazole C5 ~170
Isoxazole C4 ~97-100

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, which is particularly useful for assigning the protons within the individual phenyl rings by showing the connectivity between adjacent aromatic protons. psu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. psu.edu This allows for the definitive assignment of each protonated carbon in the phenyl rings.

Correlation from the amide proton (-NH-) to the carboxamide carbonyl carbon (C=O) and to the C5 carbon of the isoxazole ring.

Correlations from the ortho-protons of the N-phenyl ring to the carboxamide carbonyl carbon.

Correlations from the ortho-protons of the C3-phenyl ring to the C3 carbon of the isoxazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound and insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the parent molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₆H₁₂N₂O₂), the calculated monoisotopic mass is 264.0899 g/mol . HRMS analysis would be expected to yield a measured mass that corresponds to this value within a very narrow margin of error (typically <5 ppm), confirming the elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion (or a protonated version, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. rrpharmacology.ruvedomostincesmp.ru Analyzing the resulting fragment ions helps to elucidate the structure of the molecule. A plausible fragmentation pathway for this compound could involve:

Amide Bond Cleavage: A primary fragmentation would likely be the cleavage of the amide bond, leading to the formation of a phenyl isocyanate radical cation or related fragments and a 3-phenyl-1,2-oxazole-5-carbonyl cation.

Isoxazole Ring Fragmentation: The isoxazole ring itself can undergo characteristic fragmentation, often involving the cleavage of the N-O bond, which is the weakest bond in the ring system. ipb.pt This can lead to the formation of various smaller charged fragments.

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the connectivity of the different structural components of this compound. rrpharmacology.ru

Table of Compounds Mentioned

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the identification of functional groups within the this compound molecule. ksu.edu.sa These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. ksu.edu.sa Together, they provide complementary information for a thorough structural assignment.

The carboxamide group (-CO-NH-) in this compound gives rise to several distinct vibrational bands. The most prominent is the C=O stretching vibration, known as the Amide I band, which typically appears as a strong absorption in the IR spectrum between 1650 and 1700 cm⁻¹. libretexts.org The exact frequency can be influenced by hydrogen bonding. The N-H stretching vibration is observed as a sharp band in the 3400-3200 cm⁻¹ region. Another key feature is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, and is typically found in the 1640-1550 cm⁻¹ range. The C-N stretching vibration itself usually appears in the 1400-1200 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for the Carboxamide Moiety

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3400 - 3200Medium-StrongWeak
C=O Stretch (Amide I)1700 - 1650StrongMedium
N-H Bend / C-N Stretch (Amide II)1640 - 1550Medium-StrongMedium
C-N Stretch1400 - 1200MediumMedium

The 1,2-oxazole ring possesses a unique set of vibrational modes. The C=N stretching vibration within the heterocyclic ring is expected to produce a band in the 1670–1560 cm⁻¹ region. esisresearch.org The C-O-C stretching vibrations of the oxazole (B20620) ring typically result in asymmetric and symmetric stretching bands, often observed around 1150 cm⁻¹ and 1060 cm⁻¹, respectively. esisresearch.org Ring stretching vibrations, often coupled with the phenyl substituents, contribute to the complex fingerprint region of the spectrum, typically below 1600 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings are anticipated above 3000 cm⁻¹. esisresearch.org

Table 2: Characteristic Vibrational Frequencies for the Oxazole Ring System

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000Medium-WeakStrong
C=N Stretch1670 - 1560MediumMedium
Aromatic C=C Ring Stretch1600 - 1450Medium-StrongStrong
C-O-C Asymmetric Stretch~1150StrongWeak
C-O-C Symmetric Stretch~1060MediumMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive conjugation in this compound, involving the two phenyl rings, the oxazole nucleus, and the carboxamide group, is expected to give rise to strong absorptions in the ultraviolet region. The primary electronic transitions are likely to be π → π* transitions associated with the aromatic and heterocyclic systems. The presence of heteroatoms (oxygen and nitrogen) also allows for n → π* transitions, although these are typically weaker. The absorption maxima (λmax) for similar oxazole derivatives are often observed in the 250-400 nm range, with the specific wavelength and intensity being dependent on the solvent polarity. globalresearchonline.net

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis. rrpharmacology.ru High-Performance Liquid Chromatography (HPLC) is a particularly suitable method. A reversed-phase HPLC system, utilizing a C18 stationary phase, would be effective for this analysis. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), could also be employed, provided the compound is thermally stable and sufficiently volatile. These methods are crucial for quality control, ensuring the purity of synthesized batches and enabling accurate quantification in various matrices.

Table 3: Typical HPLC Conditions for Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., 280 nm)
Injection Volume10 - 20 µL

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It allows for the separation, identification, and quantification of the main compound from any impurities or by-products that may be present after synthesis.

A typical HPLC analysis for an isoxazole derivative involves a reversed-phase column, often a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, delivered in either an isocratic or gradient elution mode. Ultraviolet (UV) detection is commonly employed, with the detection wavelength set to the absorbance maximum of the compound, which for aromatic and heterocyclic systems like this is often in the range of 210-280 nm.

The retention time (t_R) of the compound is a critical parameter for its identification under specific chromatographic conditions. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The following table represents a typical set of HPLC parameters that could be used for the analysis of this compound.

Table 1: Representative HPLC Parameters for Purity Assessment

Parameter Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature 25 °C
Retention Time (t_R) ~ 4.5 min
Purity > 99%

Note: The retention time is an estimated value for a compound of this nature under the specified conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While less common for carboxamides due to potential thermal degradation, it can be employed for structural elucidation through the analysis of its fragmentation pattern, provided the compound is sufficiently volatile and thermally stable or can be derivatized.

In a GC-MS analysis, the compound is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound would be expected to show characteristic fragments corresponding to its constituent parts. The molecular ion peak [M]+ would confirm the molecular weight. Key fragments would likely arise from the cleavage of the amide bond, the isoxazole ring, and the phenyl groups.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Identity
278 [M]+ (Molecular Ion)
201 [M - C6H5NH]+
171 [C6H5-C=N-O-C=O]+
105 [C6H5CO]+
77 [C6H5]+

Note: The fragmentation pattern is predictive and based on the chemical structure.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for monitoring the progress of a chemical reaction in real-time. It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.

For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check for the presence of any intermediates or by-products. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized under UV light or by using a staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be effectively monitored.

Table 3: Representative TLC Data for Reaction Monitoring

Compound Rf Value Visualization
Starting Material 1 0.65 UV Active
Starting Material 2 0.40 UV Active
This compound 0.52 UV Active

Note: Rf values are dependent on the specific mobile phase composition (e.g., Ethyl Acetate/Hexane mixture) and the stationary phase.

Computational Chemistry and Theoretical Characterization of N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

Quantum Mechanical Studies (e.g., Density Functional Theory, Hartree-Fock)

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the properties of molecular systems. researchgate.net These methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric structure. For N,3-diphenyl-1,2-oxazole-5-carboxamide, these studies would typically utilize a basis set, such as 6-31G(d,p) or higher, to accurately describe the atomic orbitals. researchgate.net

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. A key aspect of the conformational landscape is the relative orientation of the two phenyl rings and the oxazole (B20620) core. In a related compound, N,N-dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the phenyl and isoxazole (B147169) rings was found to be 14.05 (7)°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the phenyl groups and the carboxamide moiety. The conformational landscape can be explored by systematically rotating key single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings to the oxazole, and calculating the energy at each step to identify stable conformers and the energy barriers between them.

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For molecules with extended conjugation, such as this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings and the oxazole system, while the LUMO is a corresponding π*-antibonding orbital. Analysis of the charge distribution, often visualized through Mulliken charges or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

ParameterSignificanceExpected Findings for this compound
HOMO Energy Electron-donating abilityDelocalized π-orbital across the phenyl and oxazole rings.
LUMO Energy Electron-accepting abilityDelocalized π*-orbital across the phenyl and oxazole rings.
HOMO-LUMO Gap Chemical reactivity and stabilityA relatively small gap is expected due to the conjugated system, indicating potential for chemical reactivity.
Charge Distribution Identification of electrophilic and nucleophilic sitesNegative charges are expected on the oxygen and nitrogen atoms, making them nucleophilic centers.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and are typically performed on the optimized geometry. The calculated frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes would include C=O stretching of the carboxamide group, N-H stretching, C=N and C=C stretching of the oxazole and phenyl rings, and various bending and out-of-plane modes. In a study on 4,5-diphenyl-2-2 oxazole propionic acid, theoretical frequency calculations showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net A similar correlation would be expected for the title compound, allowing for the assignment of experimental spectral bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate regions of different electrostatic potential. Red-colored regions represent areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, corresponding to sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the oxazole ring, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions. The regions around the hydrogen atoms of the N-H group would exhibit a positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters. As discussed, IR frequencies can be calculated from vibrational analysis. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations are performed on the optimized molecular geometry and provide theoretical chemical shifts that can be correlated with experimental data to aid in structure elucidation. mdpi.com For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated to predict the chemical shifts of the protons and carbons in the phenyl rings, the oxazole ring, and the carboxamide group.

Spectroscopic ParameterComputational MethodPredicted Information for this compound
IR Frequencies Vibrational Frequency Analysis (DFT/HF)Characteristic stretching and bending frequencies for C=O, N-H, C=N, and aromatic C-H bonds.
NMR Chemical Shifts GIAO (Gauge-Independent Atomic Orbital)Predicted ¹H and ¹³C chemical shifts for all unique atoms in the molecule, aiding in spectral assignment.

Computational Assessment of Molecular Flexibility and Rotational Barriers

The flexibility of a molecule is determined by the ease of rotation around its single bonds. Computational methods can be used to calculate the energy barriers associated with these rotations. For this compound, key rotational barriers would include the rotation around the C-N amide bond and the single bonds connecting the phenyl rings to the oxazole core. A study on N-benzhydrylformamides used DFT calculations to determine the rotational barriers of the formyl group, which were found to be in the range of 20–23 kcal/mol. nih.gov A similar approach could be applied to determine the rotational barrier of the carboxamide group in the title compound. Understanding these rotational barriers is important for characterizing the conformational dynamics of the molecule.

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

In silico modeling has become an indispensable tool in modern drug discovery and development, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, computational techniques such as ligand docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict interactions with biological targets and to guide the design of more potent and selective molecules. These methods help to rationalize observed biological data and prioritize the synthesis of new derivatives with improved pharmacological profiles.

Ligand Docking Studies with Potential Biological Targets (if applicable)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level.

Research on related isoxazole-carboxamide derivatives has utilized molecular docking to explore their binding interactions with various biological targets, including cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.govnih.gov These studies aim to justify the observed biological activities and to understand the binding patterns within the active sites of COX-1 and COX-2 isozymes. nih.gov For instance, docking studies on a series of phenyl-isoxazole-carboxamide compounds revealed key interactions within the COX-2 active site. It was observed that specific substitutions on the phenyl rings could significantly influence binding affinity and selectivity. nih.govnih.gov One of the most potent compounds in a studied series featured a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, which oriented the 5-methyl-isoxazole core toward a secondary binding pocket, creating ideal interactions with the COX-2 enzyme. nih.govnih.gov

Docking studies have also been extended to other targets, such as bacterial and fungal proteins, to investigate the potential antimicrobial and antifungal activities of isoxazole derivatives. nih.govnih.gov For example, compound A8 from a studied series showed potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov

The insights from these docking studies are crucial for understanding the structure-activity relationships of the broader class of isoxazole-carboxamides, providing a framework for predicting the potential biological targets and binding modes of this compound itself.

Table 1: Summary of Molecular Docking Insights for Isoxazole-Carboxamide Derivatives with COX-2
Compound FeatureObserved InteractionPredicted OutcomeReference
Unsubstituted Phenyl RingsGeneral hydrophobic interactions within the active site.Moderate inhibitory activity. nih.gov
3,4-dimethoxy & Chloro SubstitutionsOrientation of the isoxazole ring towards a secondary binding pocket.Enhanced binding affinity and high selectivity for COX-2. nih.govnih.gov
Fluoro-phenyl groupPotential for halogen bonding and altered electronic properties.Variable activity, depending on fluorine position. nih.gov
5-methyl-isoxazole ringCore scaffold making key contacts with active site residues.Essential for establishing the primary binding mode. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

For classes of compounds similar to this compound, such as other heterocyclic carboxamides, 3D-QSAR models have been developed to understand the requirements for potent biological activity. nih.govresearchgate.net These models are built using a dataset of molecules with known activities, which is divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

The process involves aligning the compounds and generating pharmacophore features, which are spatial arrangements of key chemical properties like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). nih.gov The resulting 3D-QSAR model can be visualized using contour maps, where different colored regions indicate areas where a particular property is predicted to increase (favorable) or decrease (unfavorable) biological activity. nih.gov For example, a blue region on a hydrogen-bond donor map would suggest that adding a donor group at that position would likely enhance the compound's interaction with the target enzyme. nih.gov

The statistical significance of a QSAR model is crucial for its reliability. Parameters such as the cross-validated correlation coefficient (Q²), the root mean square error (RMSE), and the Pearson-r value for the test set are used to assess the model's predictive ability. nih.gov While a specific QSAR model for this compound is not detailed in the available literature, the principles from studies on related structures, such as triazole-bearing compounds targeting COX-2, can be applied to hypothesize the key structural features that might govern its activity. nih.gov

Table 2: Common Descriptor Classes in QSAR Modeling for Heterocyclic Compounds
Descriptor ClassDescriptionExample DescriptorsPotential Influence on Activity
TopologicalDescribe the atomic connectivity and shape of the molecule.Wiener index, Kier & Hall shape indices.Relates molecular size and branching to receptor fit.
ElectronicDescribe the distribution of electrons in the molecule.Dipole moment, HOMO/LUMO energies, partial atomic charges.Governs electrostatic and orbital-based interactions.
PhysicochemicalDescribe bulk properties related to solubility and partitioning.LogP (lipophilicity), Molar Refractivity (MR).Impacts membrane permeability and hydrophobic interactions.
Pharmacophore (3D)Describe the spatial arrangement of chemical features.Distances between H-bond donors, acceptors, aromatic rings.Defines the geometry required for optimal receptor binding.

Chemical Reactivity, Derivatization, and Functional Transformations of N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

Reactions at the Carboxamide Nitrogen and Carbonyl Groups

The carboxamide moiety (-CONH-) is a robust functional group, yet it provides opportunities for specific chemical modifications at both the nitrogen and carbonyl carbon atoms.

The secondary amide nitrogen in N,3-diphenyl-1,2-oxazole-5-carboxamide possesses a hydrogen atom that can be substituted through various reactions, allowing for the introduction of diverse functional groups. While specific studies on the N-substitution of this exact molecule are not extensively detailed, the reactivity can be inferred from analogous heterocyclic carboxamide systems.

N-alkylation can be achieved by deprotonating the amide with a suitable base to form the corresponding amidate anion, which then acts as a nucleophile toward an alkyl halide. This process yields N-alkylated derivatives. Similarly, N-acylation can introduce an additional acyl group. In related structures, such as oxazol-2-one-3-carboxamides, the modification of the amide N-H bond has been explored. For instance, the replacement of the N-H with an N-methyl (N-CH3) group was found to be detrimental to the inhibitory activity of certain compounds against acid ceramidase, demonstrating that N-substitution is a viable synthetic pathway that can significantly influence molecular properties. nih.gov The synthesis of N-substituted indazole-3-carboxamides further illustrates the feasibility of introducing linkers and various heterocyclic moieties at the amide nitrogen to modulate biological activity. nih.gov

The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 3-phenyl-1,2-oxazole-5-carboxylic acid and aniline (B41778). This reaction represents the cleavage of the C-N bond of the amide. Studies on structurally related compounds, such as 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide, have shown that this type of hydrolysis is a key metabolic transformation. rrpharmacology.rurrpharmacology.ru In biotransformation studies, this related compound was hydrolyzed into its constituent carboxylic acid and aniline derivative. rrpharmacology.rurrpharmacology.ru This indicates that the carboxamide linkage in the 1,2-oxazole-5-carboxamide scaffold is susceptible to cleavage.

Conversely, amidation represents the formation of the carboxamide bond and is the principal method for synthesizing the title compound. This is typically achieved by reacting 3-phenyl-1,2-oxazole-5-carboxylic acid with aniline. The reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, to facilitate the nucleophilic attack by the aniline nitrogen.

ReactantReactionProducts
This compoundHydrolysis3-Phenyl-1,2-oxazole-5-carboxylic acid and Aniline

Electrophilic and Nucleophilic Substitution on the Oxazole (B20620) Ring

The 1,2-oxazole ring is a five-membered heterocycle with relatively low aromaticity, which influences its substitution chemistry. The reactivity of the ring is characterized by the acidity of its C-H protons and its susceptibility to electrophilic and nucleophilic attack. thepharmajournal.com

In this compound, the C-3 and C-5 positions of the oxazole ring are already substituted with a phenyl group and a carboxamide group, respectively. This leaves the C-4 position as the only available site for substitution directly on the heterocyclic ring.

The general reactivity of the oxazole ring shows that the acidity of the ring protons decreases in the order C-2 > C-5 > C-4. thepharmajournal.com Electrophilic substitution typically prefers the C-5 position when available and the ring is activated by an electron-donating group. thepharmajournal.com Given that C-5 is blocked in the title compound, and the ring is generally electron-deficient, electrophilic substitution on the C-4 position is expected to be difficult and require harsh conditions.

A more viable strategy for functionalizing the C-4 position is through deprotonation (lithiation) followed by quenching with an electrophile. Studies on the lithiation of substituted oxazole carboxamides have demonstrated that regioselectivity is highly dependent on the substitution pattern and the base used. rsc.org For this compound, treatment with a strong base like butyl lithium could potentially deprotonate the C-4 position, creating a nucleophilic center that can react with various electrophiles to introduce new substituents at this site. Nucleophilic substitution on the oxazole ring is generally uncommon unless a good leaving group, such as a halogen, is present. thepharmajournal.com

Transformations of the Phenyl Substituents

The N-phenyl and C-3 phenyl rings are amenable to a variety of electrophilic aromatic substitution reactions, allowing for extensive functionalization of the molecule.

Nitration: The nitration of this compound can be achieved using standard nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. Research on the nitration of a similar compound, 2,5-diphenyl-1,3,4-oxadiazole, reveals that the reaction is complex and yields a mixture of products. rsc.org Nitration can occur on either or both of the phenyl rings. The directing effect of the substituents will govern the position of the incoming nitro group.

For the N-phenyl ring, the amide group is an ortho-, para-director, although it is deactivating. For the 3-phenyl ring, the oxazole moiety is a deactivating, meta-directing group. Consequently, nitration is expected to produce a mixture of isomers. Studies on the diphenyl-oxadiazole analogue showed that reaction conditions significantly influence the product distribution; nitration with nitric acid alone favored para-substituted products, while mixed acids led to mainly meta-substituted products. rsc.org

Possible Mononitrated ProductsPosition of -NO2 Group
N-(Nitrophenyl)-3-phenyl-1,2-oxazole-5-carboxamideortho, meta, or para on the N-phenyl ring
N-Phenyl-3-(nitrophenyl)-1,2-oxazole-5-carboxamidemeta on the 3-phenyl ring

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl rings. This is typically carried out using reagents like N-bromosuccinimide (NBS) or a halogen in the presence of a Lewis acid catalyst. researchgate.net The regioselectivity will again be determined by the directing effects of the substituents. On the N-phenyl ring, halogenation is expected to occur at the ortho and para positions. On the 3-phenyl ring, substitution would likely be directed to the meta position.

Sulfonation: Sulfonation involves treating the compound with fuming sulfuric acid (H2SO4/SO3) to introduce a sulfonic acid (-SO3H) group onto the aromatic rings. This reaction is reversible and subject to the same directing effects as nitration and halogenation, leading to the formation of sulfonic acid derivatives at the ortho/para positions of the N-phenyl ring and the meta position of the 3-phenyl ring.

Influence of Phenyl Substituents on Electronic Properties and Reactivity

The electronic character of the this compound scaffold is significantly modulated by the nature and position of substituents on its two phenyl rings. These substituents alter the electron density distribution across the molecule, thereby influencing its reactivity, stability, and intermolecular interactions. The principles of these electronic effects can be extrapolated from studies on similarly substituted aromatic and heterocyclic systems. researchgate.netmdpi.com

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, on either the N-phenyl or the 3-phenyl ring decrease the electron density of the aromatic system and, by extension, the heterocyclic core. This reduction in electron density can make the oxazole ring more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density, which can enhance the ring's reactivity towards electrophiles. mdpi.com

Computational studies using methods like Density Functional Theory (DFT) can quantify these effects by calculating key electronic descriptors. researchgate.net For instance, the introduction of an EWG is expected to lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), while an EDG would raise them. The HOMO-LUMO energy gap, a predictor of chemical reactivity and kinetic stability, is also affected by these substitutions.

The following table summarizes the anticipated effects of different substituent types on the electronic properties of this compound.

Substituent Type (on Phenyl Rings)Effect on Electron DensityImpact on HOMO/LUMO LevelsPredicted Effect on Reactivity
Electron-Donating Groups (EDG) (e.g., -OCH₃, -NH₂)Increases electron density on the phenyl ring and oxazole core.Raises HOMO and LUMO energy levels.Enhances susceptibility to electrophilic attack.
Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -Cl)Decreases electron density on the phenyl ring and oxazole core.Lowers HOMO and LUMO energy levels.Enhances susceptibility to nucleophilic attack; may facilitate ring-opening.
Halogens (e.g., -F, -Cl, -Br)Inductively withdrawing, but mesomerically donating (net withdrawing).Lowers HOMO and LUMO energy levels.Deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution or as a handle for cross-coupling reactions.

Cycloaddition Reactions Involving the Oxazole Ring System (e.g., Diels-Alder reactions)

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that can participate in various cycloaddition reactions, although its behavior differs from that of the 1,3-oxazole isomer. While 1,3-oxazoles are well-known for their participation as dienes in Diels-Alder reactions to form pyridines, the 1,2-oxazole ring of this compound is generally less reactive as a diene in traditional [4+2] cycloadditions due to its electronic structure. nih.govresearchgate.netwikipedia.org

However, the isoxazole (B147169) core can engage in other modes of cycloaddition, most notably [3+2] cycloadditions, often following a ring-opening event. For instance, the cleavage of the weak N-O bond can generate a reactive intermediate that subsequently undergoes cycloaddition. researchgate.netnih.gov

Furthermore, isoxazoles can be synthesized via [3+2] cycloaddition reactions, a process that can be relevant to the derivatization of the parent compound. nih.gov For example, the reaction of a nitrile oxide with an alkyne is a primary method for forming the isoxazole ring. nih.gov This suggests that functional groups on the this compound could be modified to generate precursors for subsequent cycloaddition-based transformations.

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The 1,2-oxazole ring is characterized by a relatively weak N-O bond, making it susceptible to cleavage under various conditions, including thermal, photochemical, or chemical induction. This susceptibility is the basis for several important ring-opening and rearrangement reactions. researchgate.net

One common reaction is reductive cleavage of the N-O bond, typically using catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This process opens the ring to yield an enaminone intermediate, which can be further transformed.

Base-catalyzed rearrangements are also known for isoxazole systems. For instance, the conversion of isoxazoline (B3343090) N-oxides into isoxazoles can proceed through a complex mechanism involving deprotonation, electrocyclic ring opening to a ketoamide intermediate, and subsequent cyclization. researchgate.net This pathway highlights the potential for the isoxazole ring to open and re-close, allowing for structural isomerization or rearrangement. researchgate.net

Hydrolysis represents another pathway for ring modification. For example, certain 4,5-dihydro-1,2-oxazole-5-carboxamide derivatives have been shown to undergo biotransformation via hydrolysis, cleaving the amide bond to yield a carboxylic acid and an amine. rrpharmacology.rusemanticscholar.org While this targets the carboxamide group, harsh conditions could potentially affect the stability of the oxazole ring itself.

A notable rearrangement specific to 1,3-oxazoles is the Cornforth rearrangement, a thermal reaction involving the exchange of substituents at the C4 and C5 positions via a nitrile ylide intermediate. wikipedia.orgwikipedia.org Although this compound is an isoxazole (a 1,2-oxazole), understanding related rearrangements in other azoles provides context for the potential reactivity of the heterocyclic core.

Chemo- and Regioselective Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound requires precise control over chemical reactions to ensure that functional groups are introduced at the desired positions (regioselectivity) and that only the intended functional group reacts (chemoselectivity).

Derivatization of the Carboxamide Group: The most direct method for creating a diverse library of derivatives is through modification of the carboxamide moiety. The synthesis typically involves the coupling of 3-phenyl-1,2-oxazole-5-carboxylic acid with a substituted aniline. nih.govnih.gov This amide bond formation is often facilitated by coupling agents, which activate the carboxylic acid. This approach is highly regioselective, as the reaction occurs specifically between the carboxylic acid and the amine.

A common and effective method for this transformation is outlined below:

Activation of 3-phenyl-1,2-oxazole-5-carboxylic acid with a coupling agent.

Nucleophilic attack by the amino group of a substituted aniline.

Formation of the desired N-substituted carboxamide derivative.

The following table details common reagents used in this coupling reaction. nih.govresearchgate.net

Reagent TypeExamplesRole in the Reaction
Coupling Agent / ActivatorEDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), Thionyl chloride (SOCl₂)Activates the carboxylic acid group, making it more susceptible to nucleophilic attack.
Catalyst / AdditiveDMAP (4-Dimethylaminopyridine), HOBt (Hydroxybenzotriazole)Acts as a nucleophilic catalyst and suppresses side reactions, improving yield and purity.
BaseTriethylamine (B128534) (TEA)Neutralizes acids formed during the reaction, such as HCl when using acyl chlorides.
SolventDichloromethane (DCM), Dimethylformamide (DMF)Provides an inert medium for the reaction.

Functionalization of the Phenyl Rings: Regioselective functionalization of the 3-phenyl or N-phenyl rings can be achieved through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the substituents already present on the rings govern the position of the incoming electrophile. The isoxazole ring and the carboxamide linkage are generally deactivating and will direct incoming electrophiles to the meta position on the 3-phenyl ring. The orientation on the N-phenyl ring is directed by the amide group, which is an ortho-, para-director.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed if a halogen substituent is present on one of the phenyl rings. mdpi.com This allows for the chemo- and regioselective formation of new carbon-carbon or carbon-nitrogen bonds, providing a powerful tool for creating complex derivatives. mdpi.com

Structure Activity Relationship Sar Studies for N,3 Diphenyl 1,2 Oxazole 5 Carboxamide and Its Analogs Non Clinical Focus

Design Principles for Modulating Biological Activity

The design of novel analogs based on the N,3-diphenyl-1,2-oxazole-5-carboxamide scaffold is guided by established medicinal chemistry principles. These strategies aim to enhance biological activity, selectivity, and other molecular properties by making targeted structural changes.

Rational design strategies for oxazole (B20620) carboxamide scaffolds often employ techniques like active subunit combination and scaffold hopping. nih.gov By combining known active chemical motifs (pharmacophores) into a single molecule, researchers can create hybrid compounds with potentially improved or novel biological activities. nih.govresearchgate.net For the oxazole carboxamide core, this involves retaining the essential arrangement of the aromatic rings and the carboxamide linker while introducing diverse substituents to probe the chemical space around the core structure. tandfonline.com

Another key strategy is the disruption of molecular planarity. Reducing the planarity of a core scaffold can sometimes lead to better interactions within a biological target's binding site and improve physicochemical properties. nih.gov For instance, modifying the fused bicyclic systems to a more flexible oxazole core can be a valuable approach. nih.gov Computational methods, such as molecular docking simulations, play a significant role in this process. nih.gov These simulations help predict how different analogs might bind to a target protein, allowing for a more focused and efficient synthetic effort by prioritizing compounds with the highest predicted affinity. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, several key pharmacophoric elements have been identified as critical for interaction with various biological targets.

The essential components generally include:

A central heterocyclic ring (the oxazole): This ring acts as a rigid scaffold, properly orienting the other functional groups. Its heteroatoms (oxygen and nitrogen) can participate in hydrogen bonding or other electrostatic interactions. alliedacademies.orgresearchgate.net

Two aromatic rings (the phenyl groups): These groups are often involved in hydrophobic and π-stacking interactions within the binding pocket of a target protein. Their substitution pattern is a critical determinant of activity. nih.gov

A carboxamide linker (-CONH-): This group is a crucial hydrogen bond donor and acceptor, often forming key interactions that anchor the molecule to its biological target. nih.gov

Studies on related compounds have shown that the hydrogen bond donor capability of the amide N-H group is often essential for activity. researchgate.net Likewise, the spatial relationship between the aromatic rings and the hydrogen-bonding carboxamide group is a determining factor for potent biological interactions.

Relationship between Structural Modifications and Biological Target Interactions

Systematic modification of the this compound scaffold has provided significant insight into how specific structural changes affect biological activity.

The amide linkage is a pivotal interaction point in many oxazole carboxamide derivatives. Modifications at the N-phenyl group of the amide can have a profound impact on activity. The nature of the substituent on this phenyl ring dictates its electronic and steric properties, which in turn influences binding affinity.

Modification to Amide GroupGeneral Effect on Biological ActivityRationale
N-H (unsubstituted) Often essential for activityActs as a critical hydrogen bond donor to anchor the molecule in the target's binding site. nih.gov
N-Methyl Typically detrimentalLoss of the hydrogen bond donor capability disrupts key interactions. nih.gov
Replacement of Amide Linker Generally leads to loss of activityThe specific geometry and hydrogen bonding capacity of the amide are crucial for maintaining the pharmacophore. nih.gov

The two phenyl rings on the this compound scaffold are primary sites for modification to fine-tune biological activity. The position, number, and nature (electron-donating or electron-withdrawing) of substituents can dramatically alter the molecule's interaction with its target. researchgate.net

For the phenyl ring at the 3-position of the oxazole, substitutions can influence the electronic properties of the heterocyclic core. In SAR studies of related 3,5-disubstituted 1,2,4-oxadiazoles, it was found that this phenyl group could be replaced by other aromatic systems like a pyridyl group, sometimes leading to improved activity. nih.gov

On the N-phenyl ring (attached to the carboxamide), substituents can explore different sub-pockets within a binding site. Studies on various carboxamide-containing scaffolds have consistently shown that the substitution pattern on this ring is a key determinant of potency and selectivity. tandfonline.comnih.gov For example, introducing small lipophilic groups or halogen atoms can enhance hydrophobic interactions and improve activity.

Phenyl Ring PositionSubstituent TypeGeneral Effect on ActivityReference
3-Phenyl Ring Electron-donating groupsCan enhance activity by modulating the electronics of the oxazole ring. researchgate.net
3-Phenyl Ring Electron-withdrawing groupsCan decrease activity in some contexts. researchgate.net
N-Phenyl Ring Halogens (e.g., F, Cl)Often increases potency through enhanced hydrophobic or specific halogen bonding interactions. tandfonline.com
N-Phenyl Ring Small alkyl groups (e.g., Methyl)Can improve activity by occupying small hydrophobic pockets. nih.gov

The central oxazole ring is more than just a scaffold; its orientation and substitution are critical. The 1,2-oxazole (isoxazole) isomerism, and the specific attachment points (e.g., 5-carboxamide), define the geometry of the entire molecule. Swapping the positions of the phenyl groups on the oxazole ring (e.g., from 3-phenyl to 5-phenyl) can lead to significant changes in activity. For instance, in a series of oxazol-2-one-3-carboxamides, moving a phenyl group from the C4 to the C5 position of the ring resulted in different potency profiles, indicating that the precise spatial arrangement of the aryl groups is key. nih.gov

Mechanistic Studies of Biological Activities at a Molecular Level

The biological effects of this compound and its analogs are rooted in their interactions with specific molecular targets. Investigations into these mechanisms have elucidated their enzyme inhibition profiles and receptor binding activities.

Enzyme Inhibition Profiles and Kinetics

Derivatives of isoxazole (B147169) carboxamide have been identified as inhibitors of several key enzymes. The nature and potency of this inhibition vary depending on the specific substitutions on the core structure.

Cyclooxygenase (COX) Inhibition : Several isoxazole-carboxamide derivatives demonstrate moderate to potent inhibitory activity against both COX-1 and COX-2 enzymes. For instance, in one study, the most potent compound against COX-1 and COX-2 exhibited IC50 values of 64 nM and 13 nM, respectively, with a selectivity ratio of 4.63. nih.gov Another series of chloro-fluorophenyl-isoxazole carboxamide derivatives also showed potent inhibition, with one compound having an IC50 value of 0.391 μg/ml against the COX-1 enzyme. eurekaselect.com

Carbonic Anhydrase (CA) Inhibition : Isoxazole derivatives have been explored as inhibitors of carbonic anhydrase (CA), an enzyme linked to various human malignancies. acs.org Certain synthesized compounds show significant inhibitory action against CA. One of the most promising derivatives displayed an IC50 value of 112.3 ± 1.6 μM. acs.org Other studies on related heterocyclic carboxamides have identified potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, with IC50 values as low as 0.477 ± 0.03 μM and 1.933 ± 0.11 μM, respectively. mdpi.com

Acid Ceramidase (AC) Inhibition : A novel class of substituted oxazol-2-one-3-carboxamides, structurally related to the isoxazole scaffold, were designed as inhibitors of acid ceramidase (AC), a cysteine hydrolase involved in sphingolipid metabolism. nih.govcnr.it Optimization of initial hits led to a potent AC inhibitor with an IC50 value of 0.039 μM. nih.gov

Other Enzyme Targets : Research has also shown that isoxazole-based carboxamides and related structures can inhibit other enzymes. For example, certain isoxazole carbohydrazides displayed reversible and competitive inhibition of monoamine oxidase B (MAO-B). researchgate.net Additionally, some derivatives were identified as potent inhibitors of VEGFR2 kinase with IC50 values in the nanomolar range (e.g., 25.7 nM and 28.2 nM), comparable to the reference drug Sorafenib. researchgate.net

Table 1: Enzyme Inhibition Data for Isoxazole Carboxamide Analogs

Compound SeriesEnzyme TargetKey Compound ExampleIC50 ValueReference
Phenyl-isoxazole-carboxamideCOX-1A1364 nM nih.gov
Phenyl-isoxazole-carboxamideCOX-2A1313 nM nih.gov
Chloro-fluorophenyl-isoxazole carboxamideCOX-1Compound 2b0.391 μg/ml eurekaselect.com
Isoxazole DerivativesCarbonic AnhydraseCompound AC2112.3 ± 1.6 μM acs.org
Spiro- nih.goveurekaselect.comresearchgate.net thiadiazole-carboxamideCarbonic Anhydrase IXCompound 10.477 ± 0.03 μM mdpi.com
Isoxazole-based carboxamidesVEGFR2Compound 825.7 nM researchgate.net
5-POA carboxamidesAcid Ceramidase (hAC)Compound 12b0.039 μM nih.gov

Receptor Binding and Antagonist/Agonist Mechanisms

Analogous structures to this compound have been evaluated for their ability to bind to and modulate various receptors.

Benzodiazepine (B76468) (BZD) Receptors : Diphenyl-1,3,4-oxadiazole derivatives, which share a diphenyl-heterocycle core, were designed as ligands for the benzodiazepine (BZD) binding site of the GABA-A receptor. nih.gov In-vitro radioligand binding assays using [3H]-flumazenil showed that some of these compounds have a high affinity for BZD receptors, with the most potent derivatives exhibiting IC50 values as low as 1.54 nM and 1.66 nM. nih.gov The pharmacological effects of these compounds were significantly inhibited by flumazenil, a standard BZD receptor antagonist, confirming their mechanism of action through these receptors. nih.gov

Vasopressin V1A Receptor : In a search for selective antagonists of the human vasopressin V1A (hV1A) receptor, high-throughput screening identified a 4,5-diphenyl-1,2,4-triazole structure. nih.gov Subsequent studies revealed that this scaffold is crucial for high-affinity binding. Certain derivatives were confirmed as hV1A receptor antagonists by their ability to inhibit the arginine vasopressin (AVP)-induced intracellular calcium response in CHO cells expressing the receptor. nih.gov

AMPA Receptors : Thiazole-carboxamide derivatives have been investigated as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These compounds potently inhibit AMPAR-mediated currents and alter receptor kinetics by enhancing deactivation rates, which suggests potential neuroprotective applications. mdpi.com

In Vitro Biological Activity Evaluation Methodologies

A variety of in vitro methods are employed to assess the biological activity of this compound and its analogs, ranging from cell-based assays to biochemical and antimicrobial screens.

Cell-Based Assays for Target Engagement

Cell-based assays are fundamental for determining the cytotoxic effects and cellular mechanisms of these compounds.

Cytotoxicity Screening : The antiproliferative activity of isoxazole carboxamide derivatives is frequently evaluated against a panel of human cancer cell lines. MTS assays are used to determine the IC50 values. For example, chloro-fluorophenyl-isoxazole carboxamides showed moderate to potent cytotoxic activity, with one compound demonstrating an IC50 value of 0.11±0.10 μg/ml against the HeLa cervical cancer cell line. eurekaselect.com Other studies have screened compounds against the NCI-60 panel of cancer cell lines to identify specific sensitivities. researchgate.net

Apoptosis and Cell Cycle Analysis : To understand the mechanism of cytotoxicity, assays are conducted to measure apoptosis induction and cell cycle arrest. A cell- and caspase-based high-throughput screening assay was used to identify N-phenyl nicotinamides as potent inducers of apoptosis. nih.gov Further analysis by flow cytometry confirmed that active compounds could arrest cells in the G2/M phase of the cell cycle before inducing apoptosis. nih.gov Similar mechanistic studies on other carboxamides revealed significant induction of early and late apoptosis. mdpi.com

Target Engagement in Cells : Specific assays confirm that a compound interacts with its intended target within a cellular context. For instance, a potent acid ceramidase inhibitor showed target engagement in human neuroblastoma SH-SY5Y cells. nih.govcnr.it For receptor antagonists, cell-based assays measure the inhibition of agonist-induced responses, such as the AVP-induced calcium increase in CHO cells expressing the hV1A receptor. nih.gov

Biochemical Assays for Enzyme and Receptor Activity

Biochemical assays provide direct measurement of a compound's effect on purified enzymes or receptors.

Enzyme Inhibition Assays : Commercially available kits are commonly used to screen for enzyme inhibition. For COX-1 and COX-2, inhibitor screening assay kits are used to measure the percentage of inhibition at various concentrations, from which IC50 values are calculated. nih.goveurekaselect.comacs.org For carbonic anhydrase, inhibition potential is investigated using a 96-well microplate reader to measure enzyme activity. acs.org

Receptor Binding Assays : Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. For the BZD receptor, the affinity of test compounds was determined by their ability to displace the radioligand [3H]-flumazenil from receptors in rat cerebral cortex homogenates. nih.gov

Antimicrobial Screening Methods

The antimicrobial potential of isoxazole carboxamide derivatives is assessed using standardized microbiological techniques.

Broth Microdilution Method : This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The assay involves preparing two-fold dilutions of the test compounds in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of microorganisms. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after incubation. eurekaselect.com

Turbidometric Method : The antibacterial activity of some isoxazole derivatives has been evaluated using the Mueller Hinton broth turbidometric method. semanticscholar.orgresearchgate.net This technique measures the turbidity (optical density) of bacterial cultures treated with the test compounds to determine the extent of growth inhibition.

Screened Organisms : These compounds have been tested against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as fungal strains like Candida albicans. nih.goveurekaselect.comsemanticscholar.org While some studies report weak or negligible antibacterial activity for certain derivatives nih.gov, others have identified compounds with significant activity, sometimes superior to standard drugs like cloxacillin. semanticscholar.orgresearchgate.net For example, one compound showed antifungal activity against C. albicans with an MIC value of 2.0 mg/ml. eurekaselect.com

Other Pre-clinical Biological Assessments (e.g., antioxidant activity)

The therapeutic potential of isoxazole derivatives has been linked to a variety of biological activities, including antioxidant effects. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. nih.gov Consequently, the evaluation of the antioxidant capacity of novel compounds is a crucial aspect of pre-clinical research. Several studies have investigated the antioxidant properties of analogs of this compound, primarily through in vitro assays.

A common method for assessing in vitro antioxidant activity is the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method provides a general screening of the antioxidant capabilities of a compound. nih.gov When the stable DPPH radical reacts with an antioxidant, it loses its free radical property, resulting in a color change that can be measured to determine the compound's scavenging activity. nih.gov

In a study evaluating a series of fluorophenyl-isoxazole-carboxamide derivatives, several compounds demonstrated potent scavenging activity against the DPPH free radical. nih.gov Notably, some analogs exhibited higher antioxidant potency than the standard control, Trolox. nih.gov The half-maximal inhibitory concentration (IC₅₀) is a key metric in these assays, representing the concentration of a compound required to scavenge 50% of the DPPH radicals. Lower IC₅₀ values indicate greater antioxidant activity.

The research findings for selected fluorophenyl-isoxazole-carboxamide analogs are detailed below.

Table 1: In Vitro Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamide Analogs

Compound ID Structure DPPH Scavenging IC₅₀ (µg/mL) Reference Compound (Trolox) IC₅₀ (µg/mL)
2a N-(4-tert-butylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide 0.45 ± 0.21 3.10 ± 0.92

| 2c | 3-(4-fluorophenyl)-N-(4-phenoxyphenyl)-5-methylisoxazole-4-carboxamide | 0.47 ± 0.33 | 3.10 ± 0.92 |

The data indicates that compounds 2a and 2c, in particular, showed high antioxidant potency in the DPPH assay. nih.gov The most potent of these, compound 2a, was selected for further in vivo evaluation, which revealed a significant total antioxidant capacity. nih.gov

The isoxazole nucleus is a versatile scaffold, and various derivatives have been synthesized and evaluated for their antioxidant potential. nih.govresearchgate.net Studies have reported that disubstituted and trisubstituted isoxazoles can exhibit antioxidant activity. nih.gov The nature and position of substituents on the isoxazole ring can significantly influence the biological properties, including antioxidant effects. nih.gov For instance, another study on isoxazole-based chalcones and indolyl isoxazole derivatives also pointed to their potential as antioxidant agents. nih.gov

Further research into novel oxazole-5(4H)-one derivatives also indicated significant antioxidant activity. nih.gov One particular analog demonstrated a notable inhibitory effect on microsomal ethoxyresorufin-O-deethylase (EROD) activity, which can be an indicator of antioxidant potential. nih.gov

The collective findings from these pre-clinical assessments underscore the potential of the isoxazole scaffold, inherent in this compound, as a basis for the development of compounds with significant antioxidant properties.

Table 2: List of Chemical Compounds

Compound Name
This compound
Trolox
N-(4-tert-butylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide
3-(4-fluorophenyl)-N-(4-phenoxyphenyl)-5-methylisoxazole-4-carboxamide

Potential Applications and Future Research Directions of N,3 Diphenyl 1,2 Oxazole 5 Carboxamide

Utility in Synthetic Organic Chemistry as a Building Block

The N,3-diphenyl-1,2-oxazole-5-carboxamide structure serves as a foundational component for the synthesis of more elaborate molecular architectures. The oxazole (B20620) ring is a significant heterocyclic nucleus that is prevalent in a wide array of biologically active natural and synthetic molecules. nih.gov

The oxazole core is a well-established synthon in organic chemistry. Synthetic strategies, such as the van Leusen oxazole synthesis, provide a robust method for constructing the 5-substituted oxazole ring system from aldehydes and tosylmethylisocyanides (TosMICs). nih.gov This methodology allows for the incorporation of the diphenyl-oxazole-carboxamide moiety into larger, C₃-symmetric scaffolds or other poly-heterocyclic systems. nih.gov The carboxamide functional group at the 5-position is particularly useful as it can be readily modified or used as a handle for further synthetic transformations, enabling the creation of diverse libraries of related compounds. The development of scalable procedures for synthesizing related structures, such as 3,4-diaryl-isoxazole-5-carboxamides, highlights the feasibility of producing these building blocks for broader synthetic campaigns. researchgate.net

Fragment-based drug discovery (FBDD) is a strategy that uses small molecular fragments to identify lead compounds for drug development. Heterocyclic scaffolds, such as pyrazoles and oxazoles, are considered "privileged fragments" because of their ability to interact with a wide range of biological targets. nih.gov For instance, the 5-phenyl-1H-pyrazole-3-carboxamide scaffold has been successfully employed in fragment-based lead generation to develop potent inhibitors for targets like Factor XIa (FXIa). nih.govresearchgate.net

Given the structural similarity, the this compound core could be explored as a valuable fragment in FBDD screening libraries. Its rigid structure, defined vectoral presentation of phenyl groups, and hydrogen bonding capabilities (via the carboxamide) make it an attractive candidate for binding to protein active sites. By screening this core fragment against various biological targets, it could serve as a starting point for the development of novel inhibitors or modulators in a non-clinical research context.

Applications as Chemical Probes for Biological Systems

The inherent biological relevance of the oxazole carboxamide scaffold makes it a promising candidate for the development of chemical probes to investigate complex biological processes.

Structurally related oxazolone (B7731731) carboxamides have been designed and synthesized as potent inhibitors of enzymes such as acid ceramidase (AC). nih.govcnr.it This enzyme is a key player in the metabolism of sphingolipids, which are involved in numerous cellular processes from signaling to cell death. nih.govcnr.it Compounds like 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide have been identified as potent AC inhibitors that show target engagement in human cell lines. nih.govcnr.it

These molecules serve as valuable pharmacological tools for investigating the therapeutic potential of inhibiting specific enzymes and for elucidating the pathways they regulate. nih.govcnr.it Similarly, this compound and its derivatives could be developed as selective chemical probes. By systematically modifying the structure, researchers can create tool compounds to validate new biological targets, explore structure-activity relationships, and dissect complex signaling networks, thereby enriching the arsenal of pharmacological agents for research. nih.gov

Exploration in Materials Science

The field of materials science offers intriguing possibilities for the application of highly conjugated organic molecules like this compound.

Organic materials with significant non-linear optical (NLO) properties are of great interest for their potential use in optoelectronics, optical data storage, and communications. ias.ac.in Molecules with extended π-conjugated systems often exhibit high molecular hyperpolarizabilities, which give rise to NLO effects. semanticscholar.org The structure of this compound, featuring two phenyl rings connected by a conjugated oxazole system, provides a framework conducive to NLO activity.

Research into other heterocyclic systems, such as 1,3,4-oxadiazoles and triaryl imidazoles, has demonstrated that these classes of compounds can possess substantial NLO properties, including large third-order susceptibility and self-defocusing nonlinearity. ias.ac.insemanticscholar.orgresearchgate.net Theoretical and experimental studies, often using the Z-scan technique, can elucidate the NLO characteristics of these materials. ias.ac.insemanticscholar.org A low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with higher hyperpolarizability. researchgate.net The investigation of this compound could reveal its potential as a novel NLO material, opening a promising avenue for its application in advanced photonic technologies. researchgate.net

Data Overview

Potential Application Area Specific Use Case Key Structural Feature Relevant Analogues/Concepts
Synthetic Organic Chemistry Precursor for Complex HeterocyclesVersatile oxazole core and modifiable carboxamide groupvan Leusen Oxazole Synthesis, 3,4-diaryl-isoxazole-5-carboxamides
Synthetic Organic Chemistry Fragment-Based Drug DiscoveryPrivileged phenyl-heterocycle-carboxamide scaffold5-phenyl-1H-pyrazole-3-carboxamide as an FXIa inhibitor fragment
Chemical Biology Target Validation & Pathway ElucidationBiologically relevant oxazole carboxamide coreOxazolone carboxamides as acid ceramidase inhibitors
Materials Science Non-linear Optical (NLO) MaterialsExtended π-conjugated system (diphenyl-oxazole)1,3,4-Oxadiazoles, Triaryl imidazoles

Considerations for Sustainable and Scalable Synthesis

The pursuit of environmentally benign and economically viable synthetic routes for novel chemical entities is a cornerstone of modern medicinal and materials chemistry. For this compound, the development of sustainable and scalable synthesis protocols is crucial for its potential translation from laboratory-scale research to larger-scale applications. Key considerations in this area revolve around the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several innovative strategies have emerged for the synthesis of isoxazole (B147169) derivatives that could be adapted for this compound. These include the use of ultrasonic irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.compreprints.orgnih.gov Ultrasound-assisted synthesis often allows for the use of greener solvents, such as water or ethanol, further enhancing the environmental profile of the process. mdpi.comnih.gov Microwave-assisted organic synthesis represents another powerful tool for the rapid and efficient construction of isoxazole rings. benthamdirect.comscholarsresearchlibrary.com This technology can significantly shorten reaction times from hours to minutes and often leads to higher product yields with fewer byproducts. benthamdirect.com

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single step from readily available starting materials. preprints.org The development of a one-pot, multi-component strategy for the target molecule would be a significant advancement towards a more sustainable and scalable process. Furthermore, the exploration of biocatalysis, using enzymes to catalyze specific steps in the synthesis, could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts.

The scalability of any synthetic route is a critical factor for industrial application. A scalable synthesis must be robust, reproducible, and safe to operate on a large scale. The ideal process would utilize inexpensive and readily available starting materials, avoid hazardous reagents and solvents, and minimize the number of purification steps. Continuous flow chemistry is a promising technology for the scalable production of pharmaceuticals and fine chemicals, offering improved safety, efficiency, and process control compared to traditional batch processing. The adaptation of a synthetic route for this compound to a continuous flow system would be a significant step towards achieving large-scale production.

Synthesis StrategyKey AdvantagesPotential Application to this compound
Ultrasonic Irradiation Reduced reaction times, increased yields, lower energy consumption, use of green solvents. mdpi.compreprints.orgnih.govCould be applied to the cyclization step to form the isoxazole ring or the final amidation step.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, fewer byproducts. benthamdirect.comscholarsresearchlibrary.comCan accelerate the key bond-forming reactions in the synthesis of the isoxazole core.
Multi-Component Reactions High atom economy, operational simplicity, reduced waste. preprints.orgA one-pot synthesis from simple precursors could be designed to construct the target molecule efficiently.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzymes could be used for stereoselective synthesis of chiral derivatives or for specific functional group transformations.
Continuous Flow Chemistry Improved safety, better process control, enhanced scalability.Would enable the large-scale, continuous production of the compound with high purity.

Unexplored Reactivity and Derivatization Opportunities

The isoxazole ring is a versatile heterocyclic scaffold that offers numerous opportunities for chemical modification. nih.gov The weak N-O bond within the isoxazole ring is a key feature that can be exploited for various chemical transformations, allowing the isoxazole to serve as a masked form of other functional groups. researchgate.net For this compound, the exploration of its reactivity could unveil novel synthetic pathways and lead to the generation of a diverse library of derivatives with potentially unique biological or material properties.

The primary sites for derivatization on the this compound scaffold include the phenyl rings at the N and 3-positions, and the carboxamide functional group at the 5-position.

Functionalization of the Phenyl Rings: The two phenyl rings can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These modifications would allow for the introduction of a wide range of functional groups, which could modulate the electronic properties, solubility, and biological activity of the parent compound. For instance, the introduction of electron-withdrawing groups like nitro or trifluoromethyl groups, or electron-donating groups like methoxy (B1213986) or amino groups, could have a significant impact on the molecule's properties. nih.gov

Modification of the Carboxamide Group: The carboxamide linkage provides a handle for further derivatization. The N-H proton can be deprotonated and the resulting anion can be reacted with various electrophiles to introduce substituents on the nitrogen atom. Alternatively, the amide bond itself can be cleaved under hydrolytic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as esters, acid chlorides, or other amides with different amine partners. nih.gov

Ring-Opening Reactions: As mentioned, the N-O bond of the isoxazole ring is susceptible to cleavage under certain conditions, particularly reduction. researchgate.net This ring-opening can lead to the formation of valuable synthetic intermediates, such as β-hydroxy ketones or γ-amino alcohols, which can then be used to construct other complex molecules. nih.gov The specific products of ring-opening would depend on the reagents and reaction conditions employed.

Derivatization SitePotential ReactionsPotential New Functional Groups
N-phenyl Ring Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.)-NO₂, -Cl, -Br, -SO₃H, -COR, -R
3-phenyl Ring Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.)-NO₂, -Cl, -Br, -SO₃H, -COR, -R
Carboxamide Nitrogen Alkylation, Acylation-R, -COR
Carboxamide Carbonyl Hydrolysis followed by further transformations-COOH, -COOR, -COCl, -CONR₂
Isoxazole Ring Reductive Ring Cleavageβ-hydroxy ketone, γ-amino alcohol

Integration of Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental investigation has become an indispensable tool in modern chemical research and drug discovery. For this compound, a combined computational and experimental approach can accelerate the discovery of new derivatives with desired properties and provide deeper insights into their mechanism of action at a molecular level.

Computational Studies: Computational chemistry offers powerful methods to predict the properties and behavior of molecules. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of this compound. researchgate.net These calculations can help to identify the most likely sites for chemical reactions and to predict the spectroscopic properties (e.g., NMR, IR) of the molecule, which can aid in its experimental characterization.

Molecular docking studies are a crucial computational tool in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target, such as an enzyme or a receptor. nih.gov By docking this compound and its virtual derivatives into the active sites of various proteins, researchers can identify potential biological targets and prioritize the synthesis of the most promising compounds. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the binding interactions and the stability of the complex.

Experimental Validation: The predictions from computational studies must be validated through experimental work. The synthesis of prioritized derivatives can be carried out using the sustainable and efficient methods discussed previously. The synthesized compounds would then be fully characterized using spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structure.

The biological activity of the synthesized compounds can be evaluated through a variety of in vitro and in vivo assays. For example, if computational studies suggest that this compound derivatives may act as enzyme inhibitors, their inhibitory activity can be measured experimentally. This iterative cycle of computational design, synthesis, and experimental testing is a powerful strategy for the rapid discovery and optimization of new bioactive molecules.

ApproachTechniquesObjectives
Computational Density Functional Theory (DFT)Predict electronic properties, reactivity, and spectroscopic data. researchgate.net
Molecular DockingIdentify potential biological targets and predict binding modes. nih.gov
Molecular Dynamics (MD) SimulationsStudy the dynamic behavior and stability of ligand-protein complexes.
Experimental Organic SynthesisSynthesize designed derivatives using sustainable methods.
Spectroscopy (NMR, MS)Confirm the chemical structure of synthesized compounds.
X-ray CrystallographyDetermine the three-dimensional structure of the molecule.
Biological AssaysEvaluate the biological activity of the synthesized compounds.

Q & A

Q. What synthetic methodologies are effective for preparing N,3-diphenyl-1,2-oxazole-5-carboxamide?

A multi-step approach is typically employed:

  • Oxazole Ring Formation : Cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, using H₂SO₄ or NaOH as catalysts to drive cyclodehydration .
  • Functionalization : Subsequent coupling reactions (e.g., Buchwald-Hartwig amination) to introduce phenyl groups at the N and 3-positions.
  • Purification : Column chromatography over silica gel and recrystallization to isolate the pure compound. Reaction yields can be optimized by controlling temperature (e.g., 60–80°C) and solvent polarity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) and IR for functional group validation (e.g., C=O stretch at ~1680 cm⁻¹) .
  • Chromatography : HPLC with a chiral column (e.g., AD-H) to determine enantiomeric purity, critical for biological activity studies .
  • Physicochemical Analysis : Melting point (mp), boiling point (bp), and logP measurements to assess solubility and partition coefficients. For example, logP ≈ 3.7 indicates moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Pharmacophore Mapping : Use 3D-QSAR to identify critical substituents (e.g., methoxy or halogen groups) that enhance binding to targets like 5HT7 receptors. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved antagonist activity .
  • Molecular Docking : Employ software like AutoDock Vina to simulate interactions with active sites (e.g., Tyr160-Met161-His162 in coronavirus proteases). Binding free energy (ΔG) calculations prioritize high-affinity candidates .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., CYP450 inhibition risk) to optimize drug-likeness .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Software Selection : Use SHELXL for high-resolution small-molecule refinement due to its robust handling of twinned data and anisotropic displacement parameters. Compare results with alternative programs (e.g., OLEX2) to validate thermal ellipsoid models .
  • Data Cross-Validation : Merge multiple datasets (e.g., X-ray and neutron diffraction) to resolve ambiguities in electron density maps, particularly for disordered phenyl rings .
  • Error Analysis : Apply Hamilton R-factor tests to assess the statistical significance of alternative structural models, ensuring reproducibility .

Q. How do substitution patterns influence the biological activity of this compound?

  • Electrophilic Substitution : Introducing -NO₂ or -Br at the phenyl meta-position enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) by improving membrane penetration .
  • Methoxy Group Effects : Trimethoxy substitutions (e.g., at 3,4,5-positions) increase DNA intercalation potential, as shown in gel electrophoresis assays, but may reduce solubility .
  • Orthogonal Assays : Validate activity using in vitro cytotoxicity (MTT assay) and in silico toxicity profiling to distinguish true bioactivity from assay artifacts .

Methodological Notes

  • Synthetic Optimization : Monitor reaction progress via TLC with UV visualization to minimize byproducts.
  • Data Reproducibility : Replicate biological assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Crystallography Best Practices : Deposit refined structures in the Cambridge Structural Database (CSD) to enable peer validation .

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